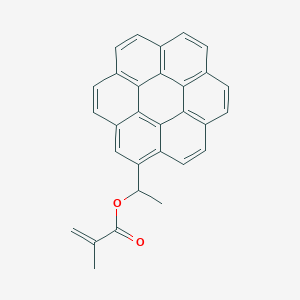![molecular formula C16H19O3P B14330277 [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid CAS No. 97531-60-7](/img/structure/B14330277.png)
[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a propyl chain, which is further substituted with a 2-methylphenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid typically involves the reaction of appropriate phosphonic acid derivatives with substituted propyl chains. One common method is the reaction of a Grignard reagent with a chlorophosphine, followed by hydrolysis to yield the phosphonic acid . Another approach involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of phosphonic acids often employs large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic rings can yield nitro-substituted derivatives, while oxidation of the phosphonic acid group can produce phosphonic acid esters .
Scientific Research Applications
Chemistry: In chemistry, [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and as a probe for studying phosphonate metabolism .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of bone diseases due to its ability to target bone tissue .
Industry: Industrially, this compound is used in the production of flame retardants, plasticizers, and as an additive in lubricants and coatings .
Mechanism of Action
The mechanism of action of [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
3-(2-Methoxyphenyl)propionic acid: Similar in structure but with a methoxy group instead of a methyl group.
Phosphonic acid derivatives: Compounds with similar phosphonic acid groups but different substituents on the propyl chain.
Uniqueness: [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand, enzyme inhibitor, and its potential therapeutic applications set it apart from other phosphonic acid derivatives .
Properties
CAS No. |
97531-60-7 |
|---|---|
Molecular Formula |
C16H19O3P |
Molecular Weight |
290.29 g/mol |
IUPAC Name |
[3-(2-methylphenyl)-1-phenylpropyl]phosphonic acid |
InChI |
InChI=1S/C16H19O3P/c1-13-7-5-6-8-14(13)11-12-16(20(17,18)19)15-9-3-2-4-10-15/h2-10,16H,11-12H2,1H3,(H2,17,18,19) |
InChI Key |
GUANQJMNZCJSSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCC(C2=CC=CC=C2)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


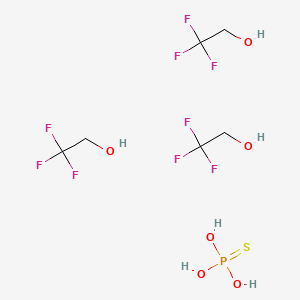
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
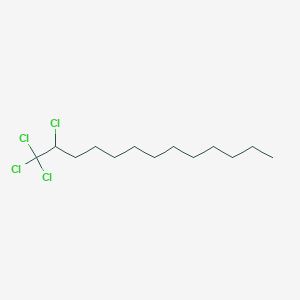
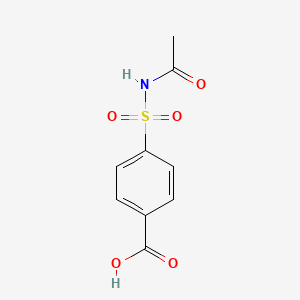
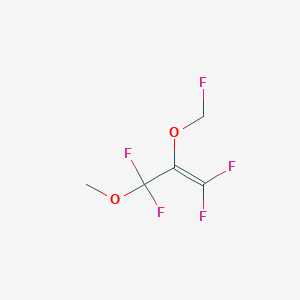
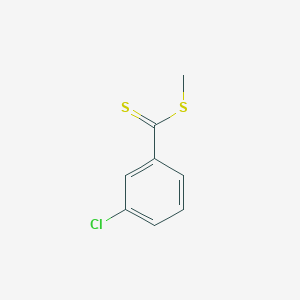
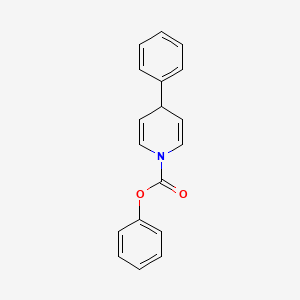
![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)
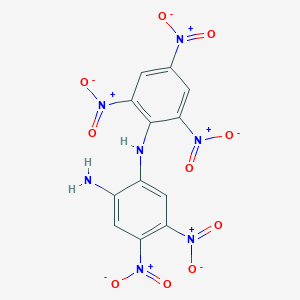
![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)
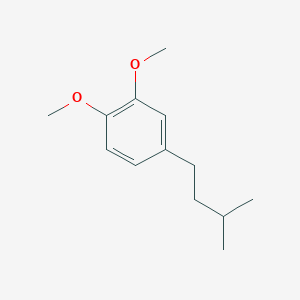
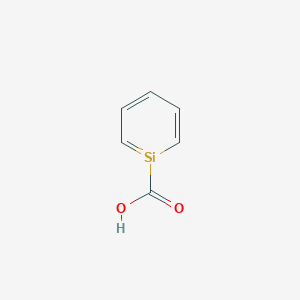
![1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B14330259.png)
